molecular formula C15H10Br2O B3076104 1,3-Bis(3-bromophenyl)prop-2-en-1-one CAS No. 103953-98-6

1,3-Bis(3-bromophenyl)prop-2-en-1-one

Cat. No.: B3076104
CAS No.: 103953-98-6
M. Wt: 366.05 g/mol
InChI Key: JXGSLQSRRBHTMB-BQYQJAHWSA-N
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Description

1,3-Bis(3-bromophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine atoms on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3-bromophenyl)prop-2-en-1-one can be synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. The reaction involves the condensation of 3-bromoacetophenone (2 equivalents) with isophthalaldehyde (1 equivalent) in ethanol in the presence of sodium hydroxide (NaOH) at room temperature. This method yields the target compound in good yield (approximately 85%) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-bromophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The α,β-unsaturated carbonyl system can participate in oxidation and reduction reactions, leading to the formation of different products.

    Addition Reactions: The double bond in the α,β-unsaturated carbonyl system can undergo addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction typically occurs under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can result in the formation of alcohols or other reduced derivatives.

Scientific Research Applications

1,3-Bis(3-bromophenyl)prop-2-en-1-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-bromophenyl)prop-2-en-1-one: Similar structure but with bromine atoms on the para position of the phenyl rings.

    1,3-Bis(3-fluorophenyl)prop-2-en-1-one: Similar structure but with fluorine atoms instead of bromine.

    1,3-Bis(3-chlorophenyl)prop-2-en-1-one: Similar structure but with chlorine atoms instead of bromine.

Uniqueness

1,3-Bis(3-bromophenyl)prop-2-en-1-one is unique due to the presence of bromine atoms on the meta position of the phenyl rings. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs with different halogen substitutions .

Properties

IUPAC Name

(E)-1,3-bis(3-bromophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGSLQSRRBHTMB-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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